molecular formula C9H12ClNO2 B3406740 Methyl 3-amino-2-methylbenzoate hydrochloride CAS No. 383677-37-0

Methyl 3-amino-2-methylbenzoate hydrochloride

Cat. No. B3406740
CAS RN: 383677-37-0
M. Wt: 201.65
InChI Key: BWUOORRNWXAHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-2-methylbenzoate hydrochloride” is a chemical compound with the molecular formula C9H11NO2 . It is also known by other names such as “3-amino-2-methylbenzoic acid methyl ester”, “methyl3-amino-2-methylbenzoate”, “methyl-2-methyl-3-aminobenzoate”, and “methyl 3-amino-2-methyl-benzoate” among others .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-2-methylbenzoate hydrochloride” consists of a benzene ring substituted with an amino group (NH2) and a methyl group (CH3) at positions 3 and 2 respectively. The carboxyl group (COOH) of the benzoic acid is esterified with a methyl group .


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-methylbenzoate hydrochloride” is a solid compound . It has a molecular weight of 165.19 . The compound has a refractive index of 1.573 and a boiling point of 300°C . The density of the compound is 1.146 g/mL at 25°C .

Mechanism of Action

The mechanism of action of “Methyl 3-amino-2-methylbenzoate hydrochloride” is not clear as it seems to be a research chemical and not a pharmaceutical drug .

Safety and Hazards

“Methyl 3-amino-2-methylbenzoate hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Use personal protective equipment as required .

properties

IUPAC Name

methyl 3-amino-2-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-7(9(11)12-2)4-3-5-8(6)10;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUOORRNWXAHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-methylbenzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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